

Theoretical vs. experimental spectral data for 2,3-Dimethyl-2-hexene

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Compound of Interest

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An In-Depth Guide to the Spectral Analysis of **2,3-Dimethyl-2-hexene**: A Comparison of Theoretical Predictions and Experimental Data

Introduction: The Analytical Imperative for 2,3-Dimethyl-2-hexene

2,3-Dimethyl-2-hexene (C_8H_{16}) is a tetrasubstituted alkene whose structural elucidation serves as an excellent case study for the application of modern spectroscopic techniques.[\[1\]](#)[\[2\]](#) [\[3\]](#) For researchers in organic synthesis, drug development, and materials science, unambiguous characterization of such molecules is paramount. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, connectivity, and chemical environment. This guide offers a comparative analysis of experimental spectral data against theoretical predictions for **2,3-Dimethyl-2-hexene**, providing field-proven insights into the nuances of spectral interpretation and the power of computational chemistry. We will delve into four cornerstone analytical techniques: Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

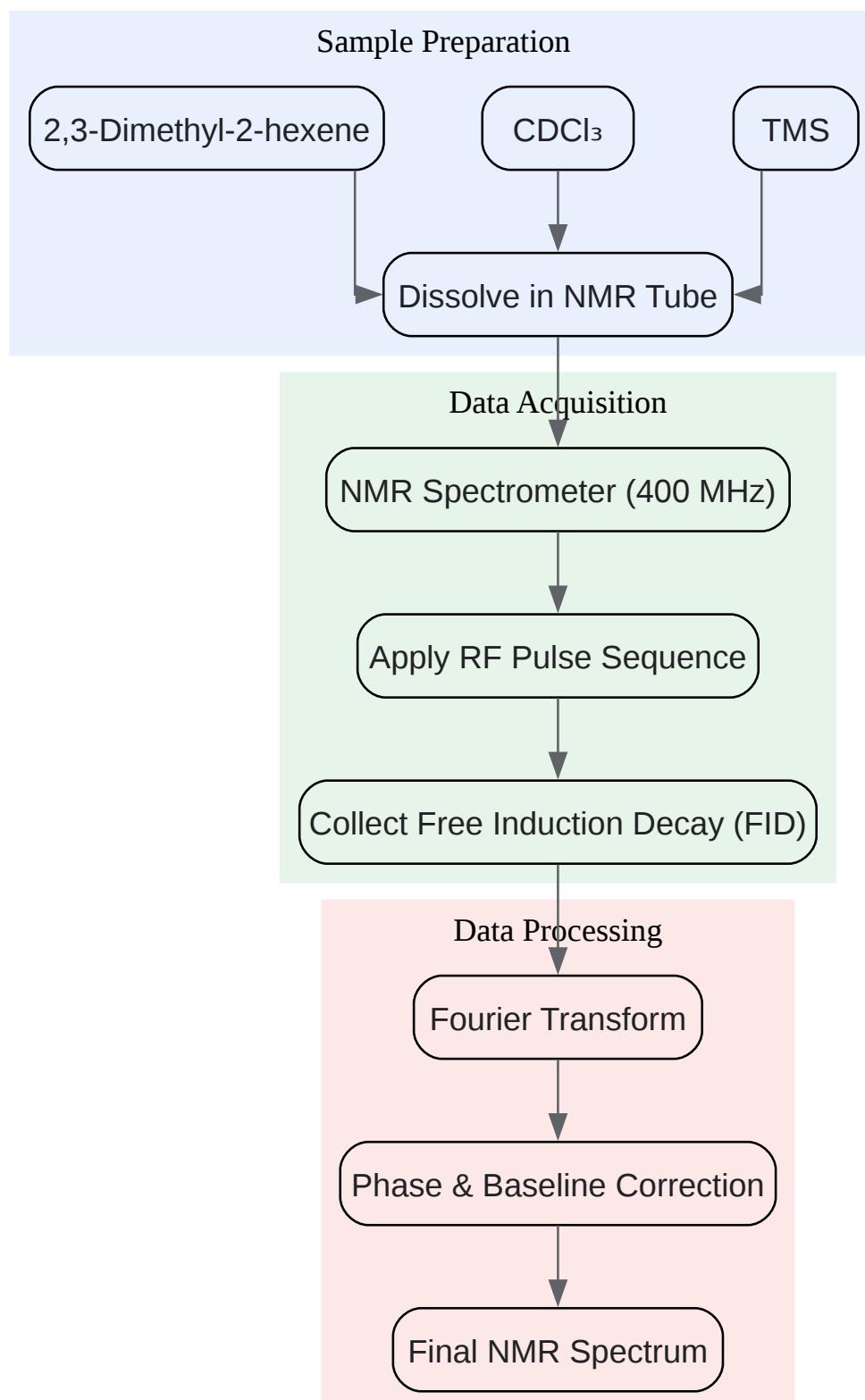
Part 1: Experimental Spectral Data Acquisition and Interpretation

The acquisition of high-quality experimental data is the bedrock of chemical analysis. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For **2,3-Dimethyl-2-hexene**, both ¹H and ¹³C NMR are essential for mapping its carbon skeleton and proton environments.

- **Sample Preparation:** A ~5-10 mg sample of **2,3-Dimethyl-2-hexene** is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
- **Internal Standard:** A small amount of Tetramethylsilane (TMS) is added. TMS is the universally accepted internal standard ($\delta = 0.00$ ppm) for ¹H and ¹³C NMR due to its chemical inertness and the high shielding of its equivalent protons and carbons, ensuring its signal rarely overlaps with analyte signals.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
 - For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.^[4]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.



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Fig 1. Experimental workflow for NMR spectroscopy.

The following table summarizes the experimental NMR data for **2,3-Dimethyl-2-hexene**, sourced from the PubChem database.[\[1\]](#)

Technique	Atom Assignment	Experimental Chemical Shift (δ , ppm)	Description
^1H NMR	H-4 (CH_2)	~1.95	Triplet
H-1, H-2, H-3 (CH_3)	~1.60	Singlet (overlapping)	
H-5 (CH_2)	~1.35	Sextet	
H-6 (CH_3)	~0.88	Triplet	
^{13}C NMR	C-2, C-3 (C=C)	125.4, 120.9	Alkene carbons
C-4 (CH_2)	31.8		
C-5 (CH_2)	22.1		
C-1 (CH_3)	21.0		
C-2', C-3' (CH_3)	20.8, 17.5	Methyls on double bond	
C-6 (CH_3)	14.1		

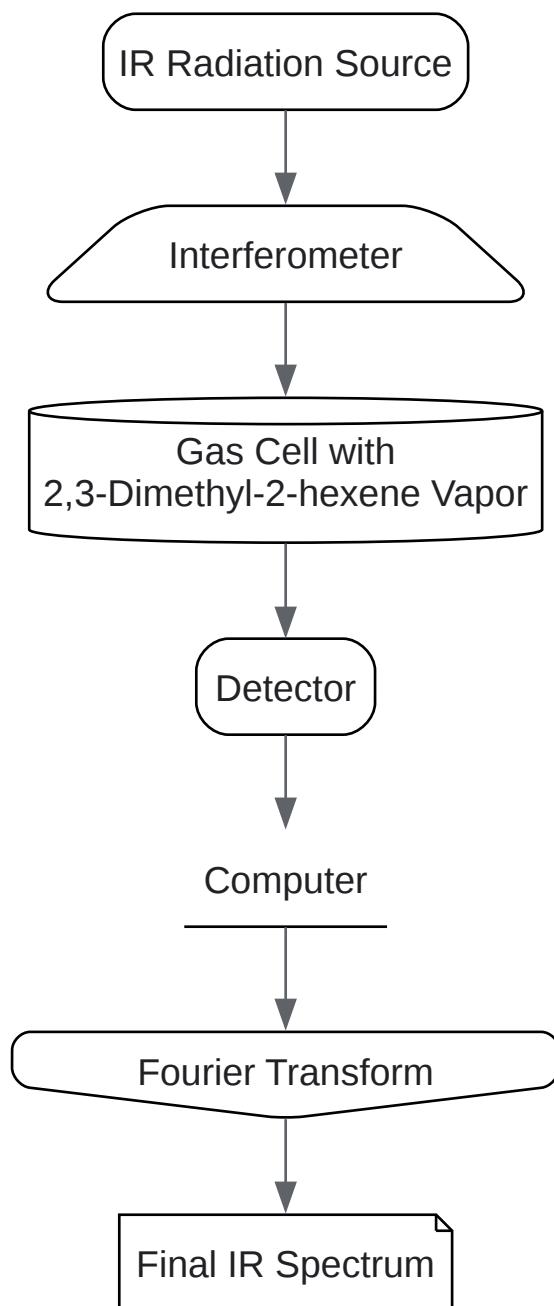
Note: Specific assignments of the vinylic methyls and carbons can be ambiguous without advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an invaluable tool for identifying the presence of specific functional groups.

- Sample Introduction: A small amount of liquid **2,3-Dimethyl-2-hexene** is injected into an evacuated gas cell. The sample volatilizes to fill the cell.

- Data Acquisition: The gas cell is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A beam of IR radiation is passed through the sample.
- Interferogram Collection: The detector measures the interference pattern of the transmitted radiation (the interferogram).
- Data Processing: A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance (or transmittance) versus wavenumber (cm^{-1}).



[Click to download full resolution via product page](#)*Fig 2. Workflow for Gas-Phase FTIR Spectroscopy.*

The gas-phase IR spectrum from the NIST Chemistry WebBook shows characteristic peaks for an alkene.[2][5]

Experimental Peak (cm ⁻¹)	Vibrational Mode Assignment	Intensity
~2965-2870	C-H Stretch (sp ³ C-H)	Strong
~1465	C-H Bend (CH ₂ and CH ₃)	Medium
~1375	C-H Bend (gem-dimethyl)	Medium-Weak
~1670 (predicted)	C=C Stretch (tetrasubstituted)	Very Weak or Absent

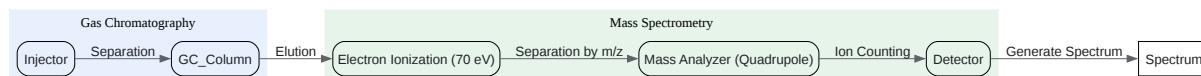
Causality Note: The C=C stretching vibration in a symmetrically tetrasubstituted alkene like **2,3-Dimethyl-2-hexene** results in a very small change in the dipole moment. Consequently, this peak is often very weak or completely absent in the IR spectrum, a key diagnostic feature.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation.

- Separation (GC): The sample is injected into a Gas Chromatograph (GC), where it is vaporized and travels through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
- Ionization (EI): As **2,3-Dimethyl-2-hexene** elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of 70 eV electrons. This high energy ejects an electron from the molecule, forming a radical cation (M•⁺), known as the molecular ion.

- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: A detector counts the ions at each m/z value, generating the mass spectrum.



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Fig 3. Experimental workflow for GC-MS analysis.

The NIST mass spectrum for **2,3-Dimethyl-2-hexene** shows a molecular ion and a characteristic fragmentation pattern.[2]

m/z (Mass/Charge)	Proposed Fragment Identity	Relative Intensity (%)
112	$[\text{C}_8\text{H}_{16}]^{\bullet+}$ (Molecular Ion)	~15
83	$[\text{M} - \text{C}_2\text{H}_5]^+$	~95
55	$[\text{C}_4\text{H}_7]^+$	100 (Base Peak)
41	$[\text{C}_3\text{H}_5]^+$	~70

Trustworthiness Note: The fragmentation pattern is logical. The loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, 29 Da) to form the stable tertiary carbocation at m/z 83 is a highly favored pathway. The base peak at m/z 55 likely arises from further rearrangement and fragmentation.

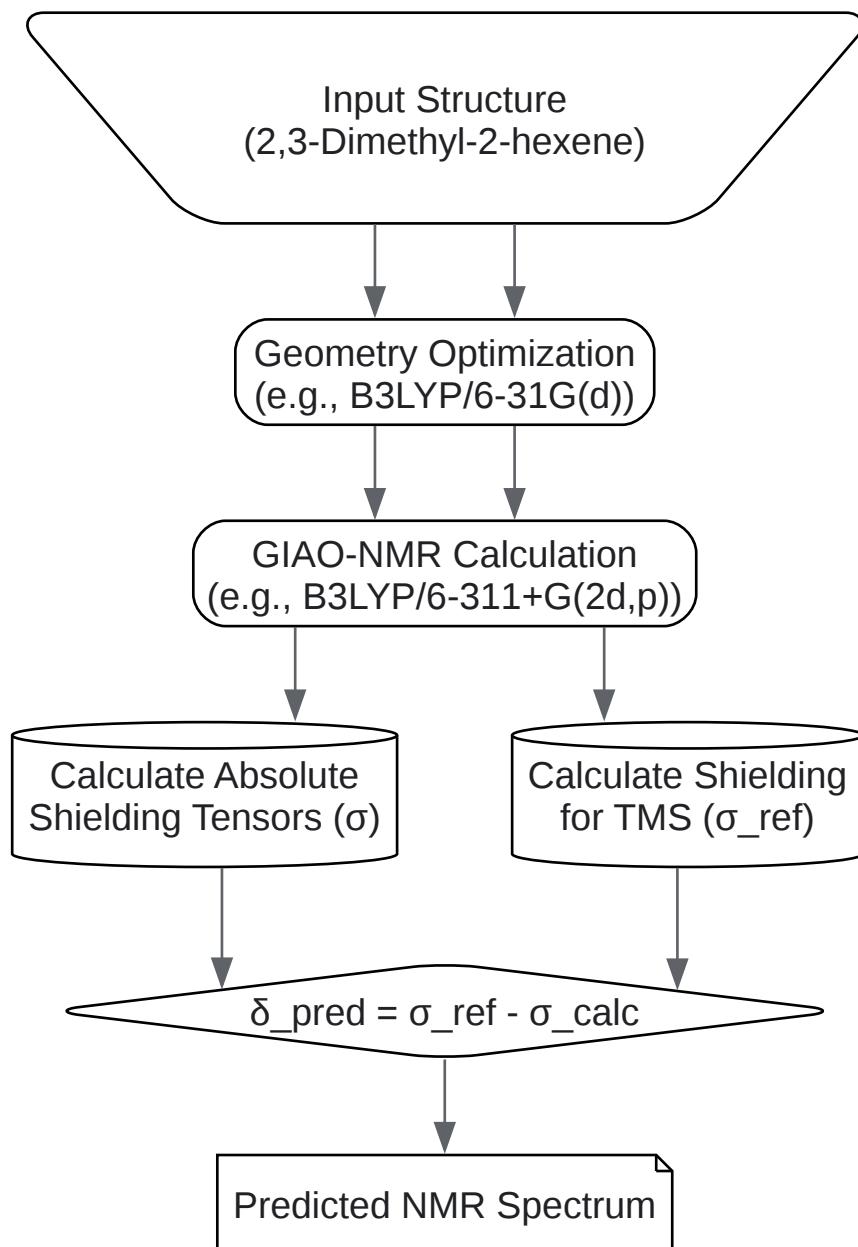
Part 2: Theoretical Spectral Data Prediction

Computational chemistry provides a powerful means to predict spectral properties, offering a valuable complement to experimental work.^[6]^[7] These predictions can aid in spectral assignment and provide insight into molecular properties that are difficult to measure directly.

Theoretical NMR Prediction

Theoretical NMR chemical shifts are most commonly calculated using Density Functional Theory (DFT).^[8] The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts.^[9]

- Geometry Optimization: The 3D structure of **2,3-Dimethyl-2-hexene** is first optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
- NMR Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to compute the absolute shielding tensor for each nucleus.
- Chemical Shift Conversion: The calculated absolute shielding values (σ_{calc}) are converted to chemical shifts (δ_{pred}) by referencing them against the calculated shielding of TMS (σ_{ref}) at the same level of theory: $\delta_{\text{pred}} = \sigma_{\text{ref}} - \sigma_{\text{calc}}$.
- Solvent Modeling: To improve accuracy, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).



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Fig 4. Computational workflow for NMR prediction.

Theoretical IR and MS Prediction

- IR Spectroscopy: Theoretical IR spectra are also calculated from the optimized molecular geometry. A frequency calculation is performed, which computes the vibrational modes of the molecule and their corresponding IR intensities. These calculations can predict the position and relative intensity of absorption bands.[10]

- Mass Spectrometry: Predicting EI-MS spectra is more complex due to the high-energy, non-equilibrium nature of the fragmentation process. Methods range from rule-based systems to quantum mechanics-based approaches and machine learning models trained on large spectral libraries.[11][12] Tools like Competitive Fragmentation Modeling (CFM-EI) can predict fragmentation patterns from a given chemical structure.[11]

Part 3: Comparative Analysis: Theory vs. Experiment

This section provides a direct comparison of the experimental data with theoretically expected values. The goal is to understand the strengths and limitations of both approaches.

Technique	Parameter	Experimental Value	Theoretical Prediction & Rationale	Concordance & Discrepancy
¹³ C NMR	Vinylic Carbons (C=C)	125.4, 120.9 ppm	Predicted in the 115-140 ppm range. DFT calculations typically predict these values with good accuracy (<5 ppm error). [13]	Excellent. The experimental values fall squarely within the expected range for tetrasubstituted alkenes.
Aliphatic Carbons	14.1 - 31.8 ppm	Predicted in the 10-35 ppm range. The exact values depend heavily on the specific environment.[13]	Excellent. The experimental data aligns well with standard chemical shift tables and expectations from DFT models.	
IR	C=C Stretch	Very weak or absent	Calculations would predict a vibrational mode around 1670 cm^{-1} , but its IR intensity would be calculated as near-zero due to the minimal change in dipole moment for this symmetric vibration.	Excellent. The absence of this peak experimentally is a key feature that is correctly predicted by theory.

C-H Stretch	2965-2870 cm ⁻¹	DFT frequency calculations reliably predict strong sp ³ C-H stretching modes just below 3000 cm ⁻¹ .	Excellent. Theoretical predictions for this region are generally very accurate.
MS	Molecular Ion (M ⁺)	m/z 112	The molecular weight is 112.21 g/mol . ^[2] The molecular ion is expected at m/z 112.
Major Fragment	m/z 83	Computational fragmentation models (like CFM-EI) would predict the loss of stable radicals. Loss of •C ₂ H ₅ is a highly probable event, leading to a stable tertiary cation. ^[11]	Excellent. The most abundant high-mass fragment is correctly rationalized by established fragmentation rules and computational models.

Conclusion

The spectral analysis of **2,3-Dimethyl-2-hexene** demonstrates a remarkable concordance between high-quality experimental data and the predictions of computational chemistry.

- NMR spectroscopy provides an unambiguous map of the carbon and proton framework, with experimental chemical shifts aligning closely with values predicted by DFT-GIAO methods.
- IR spectroscopy highlights a key feature of symmetric alkenes—the near-invisibility of the C=C stretch—a phenomenon perfectly explained by the principles of molecular vibrations

and dipole moments, which are accurately modeled by frequency calculations.

- Mass spectrometry reveals a clear molecular ion and a logical fragmentation pattern driven by carbocation stability, which can be rationalized and predicted by modern computational tools.

For researchers and drug development professionals, this guide underscores a critical principle: the synergy between experimental measurement and theoretical modeling provides the most robust and reliable platform for molecular characterization. While experimental data remains the ultimate ground truth, computational methods are indispensable for interpretation, prediction, and gaining deeper insight into molecular structure and behavior.

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